Cobinamide dihydrate
Cobinamide dihydrate
Cobinamide, also known as Cbi, belongs to the class of organic compounds known as metallotetrapyrroles. These are polycyclic compounds containing a tetrapyrrole skeleton combined with a metal atom. Cobinamide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, cobinamide is primarily located in the mitochondria and cytoplasm. Cobinamide can be converted into adenosylcobinamide phosphate and adenosylcobinamide.
Brand Name:
Vulcanchem
CAS No.:
13497-85-3
VCID:
VC20987714
InChI:
InChI=1S/C48H73N11O8.Co/c1-23(60)22-55-38(67)16-17-45(6)29(18-35(52)64)43-48(9)47(8,21-37(54)66)28(12-15-34(51)63)40(59-48)25(3)42-46(7,20-36(53)65)26(10-13-32(49)61)30(56-42)19-31-44(4,5)27(11-14-33(50)62)39(57-31)24(2)41(45)58-43;/h19,23,26-29,43,60H,10-18,20-22H2,1-9H3,(H14,49,50,51,52,53,54,55,56,57,58,59,61,62,63,64,65,66,67);/q;+3/p-1
SMILES:
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[Co+3]
Molecular Formula:
C63H91CoN13O14P.H2O
Molecular Weight:
990.1 g/mol
Cobinamide dihydrate
CAS No.: 13497-85-3
Cat. No.: VC20987714
Molecular Formula: C63H91CoN13O14P.H2O
Molecular Weight: 990.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cobinamide, also known as Cbi, belongs to the class of organic compounds known as metallotetrapyrroles. These are polycyclic compounds containing a tetrapyrrole skeleton combined with a metal atom. Cobinamide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, cobinamide is primarily located in the mitochondria and cytoplasm. Cobinamide can be converted into adenosylcobinamide phosphate and adenosylcobinamide. |
|---|---|
| CAS No. | 13497-85-3 |
| Molecular Formula | C63H91CoN13O14P.H2O |
| Molecular Weight | 990.1 g/mol |
| IUPAC Name | cobalt(3+);3-[(5Z,10Z,15Z)-2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-(2-hydroxypropylamino)-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide |
| Standard InChI | InChI=1S/C48H73N11O8.Co/c1-23(60)22-55-38(67)16-17-45(6)29(18-35(52)64)43-48(9)47(8,21-37(54)66)28(12-15-34(51)63)40(59-48)25(3)42-46(7,20-36(53)65)26(10-13-32(49)61)30(56-42)19-31-44(4,5)27(11-14-33(50)62)39(57-31)24(2)41(45)58-43;/h19,23,26-29,43,60H,10-18,20-22H2,1-9H3,(H14,49,50,51,52,53,54,55,56,57,58,59,61,62,63,64,65,66,67);/q;+3/p-1 |
| Standard InChI Key | FEESAGIUMZGLMF-JFYQDRLCSA-M |
| Isomeric SMILES | C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NC[C@@H](C)O)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N.[Co+3] |
| SMILES | CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[Co+3] |
| Canonical SMILES | CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[Co+3] |
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